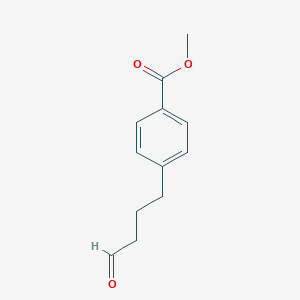

Methyl 4-(4-oxobutyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-oxobutyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKOQVAJFXOJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-(4-oxobutyl)benzoate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Methyl 4-(4-oxobutyl)benzoate. This bifunctional molecule serves as a significant intermediate in the synthesis of complex pharmaceutical compounds, most notably the anticancer agent Pemetrexed.

Core Physical and Chemical Properties

This compound is a solid organic compound characterized by the presence of both a methyl ester and a ketone functional group. These features make it a versatile building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃[1] |

| Molecular Weight | 206.24 g/mol [1] |

| CAS Number | 106200-41-3[1] |

| Appearance | White powder or clear colorless oil |

| Melting Point | 76.5-78 °C |

| Boiling Point | 131 °C at <1 Torr |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |

| Storage | Hygroscopic, store in a refrigerator under an inert atmosphere. |

| SMILES | COC(=O)C1=CC=C(C=C1)CCCC=O[1] |

| InChI | InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3[1] |

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound. While specific peak data is not enumerated here, comprehensive 1D NMR (¹³C), Mass Spectrometry (GC-MS), and Infrared (IR) spectra are available for review in the PubChem database.[1]

-

¹H and ¹³C NMR Spectroscopy: These techniques are essential for elucidating the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the ester and the ketone, as well as C-H and C=C bonds of the aromatic ring.

-

Mass Spectrometry: This analysis provides information on the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Heck reaction being a notable example.[2]

Synthesis via Heck Reaction[2]

This protocol, adapted from patent literature for Pemetrexed intermediates, outlines a common method for the preparation of this compound.[2]

Materials:

-

Methyl 4-bromobenzoate

-

3-Buten-1-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Lithium acetate (LiOAc)

-

Lithium chloride (LiCl)

-

Tetrabutylammonium chloride ((n-Bu)₄NCl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).

-

Add 3-buten-1-ol (1.5 equivalents) to the mixture.

-

De-gas the mixture with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is defined by its two primary functional groups: the methyl ester and the terminal aldehyde (from the oxobutyl group). This bifunctionality allows for a range of chemical transformations.

The most significant application of this compound is its role as a key intermediate in the multi-step synthesis of Pemetrexed.[2] Pemetrexed is a multi-targeted antifolate chemotherapy agent used in the treatment of various cancers.

The ketone group can undergo reactions typical of carbonyls, such as reduction to an alcohol or participation in condensation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid. A brominated derivative, Methyl 4-(3-bromo-4-oxobutyl)benzoate, is also a key intermediate where the bromine atom is susceptible to nucleophilic substitution, and the ketone group can be used in further transformations to construct the pyrrolopyrimidine core of Pemetrexed.

Caption: Role of this compound in Pemetrexed synthesis.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-oxobutyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-oxobutyl)benzoate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-targeted antifolate chemotherapy agent, Pemetrexed.[1][2] Its bifunctional nature, featuring both an ester and a ketone, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, detailing experimental protocols, quantitative data, and pathway visualizations to support research and development efforts.

Core Synthesis Pathways

Two predominant synthetic strategies for obtaining this compound are the Friedel-Crafts acylation route and the Heck reaction pathway. A third, more direct method involves the esterification of 4-(4-oxobutyl)benzoic acid.

Friedel-Crafts Acylation Pathway

This classical and widely employed method involves a multi-step sequence starting with the Friedel-Crafts acylation of a substituted benzene derivative. A common route begins with toluene and succinic anhydride.[1]

Logical Flow of the Friedel-Crafts Acylation Pathway

Caption: Friedel-Crafts Acylation route to this compound.

Experimental Protocols and Data

The following tables summarize the quantitative data and provide detailed methodologies for the key steps in the Friedel-Crafts acylation pathway.

Table 1: Quantitative Data for the Friedel-Crafts Acylation Pathway [1]

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Friedel-Crafts Acylation | Toluene, Succinic anhydride | AlCl₃ | Dichloromethane | Reflux | 2-4 | ~90% |

| Clemmensen Reduction | 4-(4-Methylphenyl)-4-oxobutanoic acid | Zn(Hg), conc. HCl | Toluene/Water | Reflux | 12-24 | 70-80% |

| Esterification | 4-(4-Oxobutyl)benzoic acid | Concentrated H₂SO₄ | Methanol | Reflux (65-70) | 6-8 | 78-82% |

Detailed Experimental Protocols:

-

Esterification of 4-(4-Oxobutyl)benzoic Acid:

-

Combine 4-(4-oxobutyl)benzoic acid and methanol in a 1:10 molar ratio to drive the equilibrium towards ester formation.[3]

-

Add concentrated sulfuric acid as a catalyst.[3]

-

Reflux the mixture at 65–70°C for 6–8 hours.[3]

-

Perform an aqueous workup and vacuum distillation to isolate the final product.[3]

-

Heck Reaction Pathway

An alternative approach to constructing the carbon skeleton is through a palladium-catalyzed Heck reaction. This method couples an aryl halide with an alkene.[2][4]

Experimental Workflow for the Heck Reaction Pathway

Caption: Workflow for the synthesis of a precursor via the Heck Reaction.

Experimental Protocols and Data

The following table summarizes the quantitative data and provides a detailed methodology for the Heck reaction.

Table 2: Quantitative Data for the Heck Reaction Pathway [4]

| Step | Key Building Block | Key Reaction & Conditions | Reported Yield |

| Heck Coupling | Methyl 4-bromobenzoate | Methyl 4-bromobenzoate and 3-buten-1-ol, palladium acetate, lithium acetate, lithium chloride, tetrabutylammonium bromide in DMF at 60°C for 10 hours. | >80% for 4-(4-carbomethoxyphenyl)butanal |

Detailed Experimental Protocol: Synthesis via Heck Reaction [2]

This protocol is adapted from patent literature for the synthesis of Pemetrexed intermediates.[2]

-

Materials:

-

Methyl 4-bromobenzoate

-

3-Buten-1-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Lithium acetate (LiOAc)

-

Lithium chloride (LiCl)

-

Tetrabutylammonium chloride ((n-Bu)₄NCl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).[2]

-

Add 3-buten-1-ol (1.5 equivalents) to the mixture.[2]

-

De-gas the mixture with nitrogen or argon for 15-20 minutes.[2]

-

Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.[2]

-

The subsequent steps would involve heating the reaction and then proceeding with a standard workup and purification to yield the desired product.

-

Bromination of this compound

For further functionalization, such as in the synthesis of Pemetrexed, this compound can be brominated at the γ-position to the ketone.[3]

Logical Diagram of the Bromination Reaction

Caption: Bromination of this compound.

Experimental Protocol: Bromination at the C3 Position [3]

-

The intermediate, this compound, undergoes bromination using N-bromosuccinimide (NBS) under radical initiation.[3]

-

The reaction is carried out with Azobisisobutyronitrile (AIBN) (0.1 equivalents) in carbon tetrachloride (CCl₄) at 80°C for 12 hours to achieve selective bromination at the γ-position of the ketone.[3]

-

Column chromatography (hexane:ethyl acetate, 4:1) is used to isolate the product in 65–70% yield.[3]

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the Friedel-Crafts acylation and Heck reaction routes being prominent examples. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired yield, and scalability. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

In-Depth Technical Guide: Characterization of CAS No. 106200-41-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for the compound identified by CAS number 106200-41-3. This organic molecule, chemically known as Methyl 4-(4-oxobutyl)benzoate, is a significant intermediate in the synthesis of various pharmaceutical compounds.[1] Its primary application lies in its role as a key building block for the multi-targeted antifolate chemotherapy agent, Pemetrexed.[1] This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis, serving as a vital resource for researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Characterization

The structural and physical properties of this compound have been determined through various analytical techniques. A summary of this data is presented in the tables below.

General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 106200-41-3 | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(4-Oxobutyl)benzoic acid methyl ester, Pemetrexed Impurity 41, 4-(4-CARBOMETHOXYPHENYL)BUTANAL | [2] |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | White solid | - |

| Melting Point | 76.5-78 °C | - |

| Boiling Point | 131 °C at <1 Torr | - |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Low solubility in water. | - |

Spectroscopic Data

Spectroscopic analysis confirms the chemical structure of this compound. The key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.

2.2.1. ¹H and ¹³C NMR Spectroscopy

While specific peak assignments were not found in the provided search results, a representative table is included below based on typical chemical shifts for the functional groups present in the molecule.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Assignment |

| ~9.8 (t) | Aldehydic proton (-CHO) |

| ~8.0 (d) | Aromatic protons (ortho to -COOCH₃) |

| ~7.3 (d) | Aromatic protons (ortho to butyl chain) |

| ~3.9 (s) | Methyl ester protons (-OCH₃) |

| ~3.0 (t) | Methylene protons (-CH₂- adjacent to aromatic ring) |

| ~2.8 (t) | Methylene protons (-CH₂- adjacent to -CHO) |

| ~2.1 (quintet) | Methylene protons (-CH₂-CH₂-CH₂-) |

2.2.2. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data reveals a fragmentation pattern consistent with the structure of this compound.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 206 | Moderate | [M]⁺ (Molecular Ion) |

| 175 | High | [M - OCH₃]⁺ |

| 149 | Moderate | [M - C₄H₇O]⁺ |

| 121 | Moderate | [M - C₄H₇O - CO]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~2950, ~2870 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~2720 | Weak | C-H stretch | Aldehyde |

| ~1720 | Strong, Sharp | C=O stretch | Ester |

| ~1685 | Strong, Sharp | C=O stretch | Aldehyde |

| ~1610, ~1580 | Medium | C=C stretch | Aromatic Ring |

| ~1280, ~1110 | Strong | C-O stretch | Ester |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis via Heck Reaction

This protocol is adapted from patent literature describing the synthesis of Pemetrexed intermediates.[1]

Materials:

-

Methyl 4-bromobenzoate

-

3-Buten-1-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Lithium acetate (LiOAc)

-

Lithium chloride (LiCl)

-

Tetrabutylammonium chloride ((n-Bu)₄NCl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).

-

Add 3-buten-1-ol (1.5 equivalents) to the mixture.

-

De-gas the mixture with a stream of nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

HPLC Purity Analysis

A standard reversed-phase HPLC method for the purity determination of similar benzoate compounds is provided below. Method optimization may be required.

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-dependent gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.

Mandatory Visualizations

Synthetic Pathway of Pemetrexed

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of the anticancer drug Pemetrexed.

Caption: Synthetic pathway to Pemetrexed highlighting this compound as a key intermediate.

Experimental Workflow for HPLC Analysis

The logical workflow for the purity analysis of this compound by HPLC is depicted below.

Caption: Standard experimental workflow for the HPLC purity analysis of this compound.

Conclusion

This technical guide provides essential characterization data and experimental protocols for this compound (CAS No. 106200-41-3). The compiled information on its physicochemical properties, detailed spectroscopic data, and standardized methodologies for its synthesis and analysis will be a valuable asset for researchers and professionals engaged in pharmaceutical development and organic synthesis. The established role of this compound as a key intermediate in the synthesis of Pemetrexed underscores its importance in the field of medicinal chemistry.

References

Spectroscopic Analysis of Methyl 4-(4-oxobutyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-oxobutyl)benzoate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. A thorough understanding of its spectroscopic properties is essential for its identification, purification, and characterization in a research and development setting. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound, complete with expected data, experimental protocols, and visual aids to facilitate comprehension.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is derived from computational predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.78 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~7.95 | Doublet (d) | 2H | Aromatic protons (ortho to -COOCH₃) |

| ~7.30 | Doublet (d) | 2H | Aromatic protons (meta to -COOCH₃) |

| ~3.91 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) |

| ~2.98 | Triplet (t) | 2H | Methylene protons adjacent to the aromatic ring (Ar-CH₂) |

| ~2.78 | Triplet (t) | 2H | Methylene protons adjacent to the aldehyde (-CH₂-CHO) |

| ~2.05 | Quintet | 2H | Methylene protons (-CH₂-CH₂-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~202.1 | Aldehyde Carbonyl (C=O) |

| ~166.8 | Ester Carbonyl (C=O) |

| ~144.5 | Aromatic Carbon (quaternary, attached to the butyl chain) |

| ~129.9 | Aromatic Carbon (CH, ortho to -COOCH₃) |

| ~129.2 | Aromatic Carbon (quaternary, attached to the ester) |

| ~128.2 | Aromatic Carbon (CH, meta to -COOCH₃) |

| ~52.1 | Methyl Ester Carbon (-OCH₃) |

| ~43.5 | Methylene Carbon adjacent to the aldehyde (-CH₂-CHO) |

| ~35.0 | Methylene Carbon adjacent to the aromatic ring (Ar-CH₂) |

| ~19.8 | Methylene Carbon (-CH₂-CH₂-CH₂-) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1725 | Strong | Ester C=O stretch |

| ~1715 | Strong | Aldehyde C=O stretch |

| ~1610, ~1580 | Medium-Weak | Aromatic C=C stretch |

| ~1280, ~1110 | Strong | Ester C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 206 | [M]⁺ (Molecular Ion) |

| 175 | [M - OCH₃]⁺ |

| 147 | [M - COOCH₃]⁺ |

| 133 | [C₉H₉O]⁺ |

| 119 | [C₈H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for acquiring NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] The solution should be clear and free of any particulate matter.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are generally sufficient, but may be optimized to improve signal-to-noise ratio or resolution. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase the resulting spectrum and integrate the signals in the ¹H NMR spectrum. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. A general protocol for the thin solid film method is as follows:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Film Deposition: Place a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum by the instrument's software.

-

Data Analysis: Identify the key absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).[3]

-

Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation to produce smaller, charged fragments.[3]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

Mandatory Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

Solubility Profile of Methyl 4-(4-oxobutyl)benzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-oxobutyl)benzoate is a chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals. A thorough understanding of its solubility in different organic solvents is crucial for its use in synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both polar (ester and ketone functionalities) and non-polar (benzene ring and alkyl chain) characteristics, leading to a varied solubility profile in different organic solvents.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively available in published literature. However, qualitative assessments have been reported, which are summarized in the table below.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solvent Class | Reported Solubility | Citation |

| Ethanol | Polar Protic | Soluble | [1] |

| Acetone | Polar Aprotic | Soluble | [1] |

| Dichloromethane | Polar Aprotic | Soluble | [1] |

| Chloroform | Polar Aprotic | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [2] |

| Methanol | Polar Protic | Slightly Soluble | [2] |

| Water | Polar Protic | Relatively Low | [1] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on established techniques for solubility measurement.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound, separating the dissolved solute, and determining its mass.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying: Place the dish or vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator, until the solvent has completely evaporated and a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of solution collected (mL)) * 100

Isothermal Shake-Flask Method followed by HPLC Analysis

This method is suitable for determining solubility with high accuracy and is particularly useful when dealing with complex mixtures or when the solute has a strong UV absorbance.

Materials:

-

This compound

-

Selected organic solvent

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker

-

Volumetric flasks

-

Syringe filters

Procedure:

-

Preparation of Saturated Solution: As described in the gravimetric method, prepare a saturated solution by adding an excess of the solute to the solvent in a vial.

-

Equilibration: Equilibrate the mixture at a constant temperature with agitation for 24-48 hours.

-

Sample Preparation for HPLC:

-

After equilibration, allow the undissolved solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe and filter it.

-

Accurately dilute the filtered solution with a known volume of the mobile phase used for HPLC analysis to bring the concentration within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

-

HPLC Analysis:

-

Inject the diluted sample solution into the HPLC system.

-

Record the peak area corresponding to this compound.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Conclusion

References

Potential Biological Activities of Methyl 4-(4-oxobutyl)benzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-oxobutyl)benzoate and its derivatives are versatile chemical intermediates that have garnered significant interest in medicinal chemistry. While the direct biological activities of this compound are not extensively documented, its paramount importance lies in its role as a key building block in the synthesis of complex pharmaceutical agents. Most notably, it is a critical precursor in the production of Pemetrexed, a multi-targeted antifolate chemotherapy drug used in the treatment of various cancers.

This technical guide provides a comprehensive overview of the known and potential biological activities associated with the broader class of benzoate derivatives, with a special focus on anticancer and antimicrobial applications. It summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and drug development efforts.

I. Anticancer Activity of Benzoate Derivatives

While specific cytotoxicity data for this compound is limited, numerous studies have demonstrated the potent anticancer activities of various benzoate derivatives. These compounds exert their effects through diverse mechanisms, including enzyme inhibition and disruption of critical cellular signaling pathways.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of several benzoate and related heterocyclic derivatives against a range of human cancer cell lines. It is crucial to note that these data are for structurally related compounds and not for this compound itself, but they highlight the potential of the benzoate scaffold in cancer therapy.

Table 1: Cytotoxicity of Halogenated Methyl Benzofuran-3-Carboxylate Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 7 | A549 (Lung) | 6.3 ± 2.5 |

| HepG2 (Liver) | 11 ± 3.2 | |

| 8 | A549 (Lung) | 3.5 ± 0.6 |

| HepG2 (Liver) | 3.8 ± 0.5 | |

| SW620 (Colon) | 10.8 ± 0.9 | |

| Cisplatin | A549 (Lung) | >10 |

| HepG2 (Liver) | 8.5 ± 0.9 | |

| Doxorubicin | A549 (Lung) | 0.04 ± 0.01 |

| HepG2 (Liver) | 0.2 ± 0.05 |

Data sourced from a study on halogenated benzofuran derivatives, demonstrating their cytotoxic potential compared to standard chemotherapeutic agents.

Table 2: Cytotoxicity of Benzothiazole Derivatives against Breast and Cervical Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| 21 | MCF-7 (Breast) | 24.15 |

| HeLa (Cervical) | 46.46 | |

| 22 | MCF-7 (Breast) | 26.43 |

| HeLa (Cervical) | 45.29 | |

| 23 | MCF-7 (Breast) | 18.10 |

| HeLa (Cervical) | 38.85 |

This table showcases the anticancer activity of benzothiazole derivatives, a class of compounds that can be synthesized from precursors related to the benzoate scaffold.

II. Enzyme Inhibition

A significant mechanism through which benzoate derivatives can exert their biological effects is through the inhibition of key enzymes.

Inhibition of the Pentose Phosphate Pathway

Certain Methyl 4-amino benzoate derivatives have been identified as inhibitors of Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), key enzymes in the pentose phosphate pathway (PPP).[1] The PPP is crucial for cancer cell proliferation and survival, making it an attractive target for anticancer drug development.[1]

Table 3: Inhibition of Pentose Phosphate Pathway Enzymes by Methyl 4-amino Benzoate Derivatives

| Compound | Target Enzyme | IC50 (µM) |

| 1 | G6PD | 100.8 |

| 4 | 6PGD | 206 |

| Range for series | G6PD | 100.8 - 430.8 |

| Range for series | 6PGD | 206 - 693.2 |

Data from a study investigating methyl 4-amino benzoates as PPP inhibitors.[1]

III. Antimicrobial Activity

Derivatives of the benzoate scaffold have also shown promise as antimicrobial agents. The following table presents the Minimum Inhibitory Concentrations (MICs) for a series of carbazole derivatives, illustrating the potential for developing novel antibacterial and antifungal compounds.

Table 4: Antimicrobial Activity of Carbazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 2, 4, 8 | S. aureus | 16 (60% inhibition) |

| 2-5, 7-10 | Staphylococcus strains | 32 |

| 3, 8 | E. coli | 64 (>40% inhibition) |

These findings suggest that structural modifications to the core scaffold can lead to significant antimicrobial activity.

IV. Signaling Pathways and Mechanisms of Action

The anticancer activity of compounds derived from or related to this compound often involves the modulation of critical cellular signaling pathways.

Pemetrexed and the Folate Metabolism Pathway

As the primary application of this compound is in the synthesis of Pemetrexed, understanding the mechanism of action of Pemetrexed is crucial. Pemetrexed is a multi-targeted antifolate agent that inhibits three key enzymes in the purine and pyrimidine synthesis pathways: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By blocking these enzymes, Pemetrexed disrupts the formation of DNA and RNA, which are essential for the growth and survival of cancer cells.

General Anticancer Signaling Pathways

Other benzoate and benzothiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways, including the PI3K/AKT pathway. Suppression of this pathway is a common mechanism for inducing programmed cell death in cancer cells.

V. Experimental Protocols

Synthesis of Pemetrexed from this compound

The synthesis of Pemetrexed is a multi-step process where this compound serves as a key starting material. The following diagram illustrates a simplified workflow for this synthesis.

MTT Assay for Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

VI. Conclusion and Future Directions

This compound is a valuable synthetic intermediate, primarily for the anticancer drug Pemetrexed. While direct evidence of its biological activity is sparse, the broader family of benzoate derivatives exhibits a wide range of promising biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects. The data and protocols presented in this guide are intended to serve as a resource for researchers in the field of drug discovery and development. Future research should focus on synthesizing and evaluating the biological activities of novel derivatives of this compound to explore the full therapeutic potential of this chemical scaffold. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of new and more effective therapeutic agents.

References

An In-depth Technical Guide to the Applications of Methyl 4-(4-oxobutyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-oxobutyl)benzoate is a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of the multi-targeted antifolate chemotherapeutic agent, Pemetrexed. This technical guide provides a comprehensive review of the synthesis, applications, and biological significance of this compound and its derivatives. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and Heck reaction are presented, alongside quantitative data on reaction yields and the biological activity of its end products. Furthermore, this guide elucidates the mechanism of action of Pemetrexed through detailed signaling pathway diagrams, offering valuable insights for researchers in oncology and drug development.

Introduction

This compound, with the chemical formula C₁₂H₁₄O₃, is a bifunctional molecule featuring a ketone and a methyl ester.[1][2] This unique structure makes it a versatile building block in organic synthesis. Its primary and most significant application is as a key precursor in the industrial synthesis of Pemetrexed, a chemotherapy drug used in the treatment of non-small cell lung cancer and mesothelioma.[3][4][5][6][7][8] Beyond its role in cancer therapy, this compound serves as an intermediate in the preparation of more complex organic molecules and specialty chemicals.[9] This guide aims to provide a detailed technical overview of its synthesis, applications, and the biological pathways influenced by its derivatives.

Synthesis of this compound

Two primary synthetic routes for this compound are the Friedel-Crafts acylation and the Heck reaction.

Friedel-Crafts Acylation Route

This classic approach involves the acylation of a benzene derivative with succinic anhydride, followed by esterification.

Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid

-

Materials: Anhydrous aluminum chloride (AlCl₃), succinic anhydride, anhydrous benzene, concentrated hydrochloric acid (HCl), ice, and water.

-

Procedure:

-

In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.

-

With stirring, add 200 g (1.5 moles) of powdered anhydrous aluminum chloride in one portion. An exothermic reaction will occur with the evolution of HCl gas.

-

Heat the mixture to reflux for 30 minutes with continuous stirring.

-

Cool the flask and slowly add 300 mL of water through the dropping funnel.

-

Remove the excess benzene by steam distillation.

-

Pour the hot solution into a beaker and allow it to cool.

-

Decant the liquid from the precipitated solid and acidify the liquid with concentrated HCl (approx. 20 mL) to precipitate the product.

-

Filter the precipitate, wash with hot water, and dry. The expected yield of 4-oxo-4-phenylbutanoic acid is 95-100 g (77-82%).[3]

-

Experimental Protocol: Esterification to this compound

-

Materials: 4-Oxo-4-phenylbutanoic acid, methanol, and a strong acid catalyst (e.g., concentrated H₂SO₄).

-

Procedure:

-

In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or distillation to yield pure this compound.

-

Heck Reaction Route

This modern cross-coupling reaction provides a more direct route to the target molecule.

Experimental Protocol: Synthesis of this compound via Heck Reaction

-

Materials: Methyl 4-bromobenzoate, 3-buten-1-ol, palladium(II) acetate (Pd(OAc)₂), lithium acetate (LiOAc), lithium chloride (LiCl), tetrabutylammonium chloride ((n-Bu)₄NCl), N,N-dimethylformamide (DMF), ethyl acetate, and brine.

-

Procedure:

-

To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).

-

Add 3-buten-1-ol (1.5 equivalents) to the mixture.

-

De-gas the mixture with nitrogen or argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. A reported yield for the crude product in solution is approximately 85%.[10] Another source reports a yield of 77.7% to 81.6% for the isolated product.[7]

-

Application in the Synthesis of Pemetrexed

This compound is a key intermediate in the synthesis of Pemetrexed. The synthesis involves the bromination of the α-carbon to the ketone, followed by the construction of the pyrrolopyrimidine core and coupling with a glutamate derivative.

Experimental Protocol: Bromination of this compound

-

Materials: this compound, bromine, and 33% HBr in acetic acid.

-

Procedure:

-

A solution of this compound in ethyl acetate is cooled to 0°C.

-

A solution of 33% HBr in acetic acid is added, followed by the dropwise addition of bromine.

-

The reaction mixture is stirred at low temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

The organic layer is separated, washed with water and brine, dried, and concentrated to give Methyl 4-(3-bromo-4-oxobutyl)benzoate. A patent reports a yield of 97.6% for this step.[11]

-

The resulting α-bromo ketone is then reacted with 2-amino-4-hydroxypyrimidine to construct the pyrrolopyrimidine core of Pemetrexed. This is followed by coupling with a protected glutamic acid derivative and subsequent deprotection steps to yield the final drug substance.

Data Presentation

Table 1: Summary of Synthetic Yields

| Synthetic Step | Method | Starting Materials | Product | Reported Yield (%) |

| Synthesis of 4-Oxo-4-phenylbutanoic Acid | Friedel-Crafts Acylation | Benzene, Succinic Anhydride | 4-Oxo-4-phenylbutanoic Acid | 77-82 |

| Synthesis of this compound | Heck Reaction | Methyl 4-bromobenzoate, 3-Buten-1-ol | This compound | 77.7 - 81.6 |

| Bromination of this compound | Bromination | This compound, Bromine | Methyl 4-(3-bromo-4-oxobutyl)benzoate | 97.6 |

Table 2: In Vitro Activity of Pemetrexed in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| NCI-H1666 | Bronchioloalveolar Carcinoma | 0.08 |

| NCI-H3255 | Adenocarcinoma | 0.05 |

| NCI-H441 | Adenocarcinoma | 5.93 |

| A549 | Lung Adenocarcinoma | 0.0499 - 1.064 (time-dependent) |

| PC9 | Lung Adenocarcinoma | 0.0766 - 1.968 (time-dependent) |

| H2373 | Mesothelioma | Varies with exposure time |

| H2452 | Mesothelioma | Varies with exposure time |

IC₅₀ values can vary depending on the assay conditions and exposure time.[6][9]

Signaling Pathways and Mechanism of Action

Pemetrexed, derived from this compound, is a multi-targeted antifolate agent. Its mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.

The primary targets of Pemetrexed polyglutamates are:

-

Thymidylate Synthase (TS): Inhibition of TS blocks the synthesis of thymidine, a crucial component of DNA.

-

Dihydrofolate Reductase (DHFR): DHFR inhibition depletes the pool of tetrahydrofolate, a cofactor required for the synthesis of both purines and thymidine.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo synthesis of purines.

By inhibiting these enzymes, Pemetrexed effectively halts the production of the building blocks of DNA and RNA, leading to cell cycle arrest and apoptosis (programmed cell death).

Other Applications

While the synthesis of Pemetrexed is the most prominent application of this compound, it is also utilized as a versatile intermediate in other areas:

-

Furoxanoxyalkyl Esters of Pemetrexed: It is used in the preparation of these derivatives, which act as antifolates and nitric oxide donors, with potential applications as anticancer agents.[3][6][7][8]

-

Specialty Chemicals and Materials: Due to its reactive functional groups, it serves as a building block for more complex organic molecules and specialty chemicals.[9]

-

Biological Research: Its potential for derivatization makes it a candidate for further investigation in medicinal chemistry to explore other biological activities.[9] For instance, the brominated derivative, Methyl 4-(3-bromo-4-oxobutyl)benzoate, has been investigated for potential antimicrobial and anticancer properties.[5]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its role as a key precursor to the anticancer drug Pemetrexed underscores its importance in modern medicine. The synthetic routes to this compound, primarily through Friedel-Crafts acylation and the Heck reaction, are well-established and offer reliable methods for its production. The detailed understanding of the mechanism of action of its most important derivative, Pemetrexed, provides a solid foundation for the rational design of new antifolate agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed protocols, quantitative data, and a clear visualization of the relevant biological pathways, thereby facilitating further research and development in this area.

References

- 1. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 106200-41-3 [chemicalbook.com]

- 7. US8507716B2 - Process for preparing pemetrexed disodium and its intermediate, 4-(4-carbomethoxyphenyl) butanal - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy Methyl 4-(4-ethoxy-4-oxobutyl)benzoate [smolecule.com]

- 10. benchchem.com [benchchem.com]

- 11. CN107628947B - A kind of preparation method of pemetrexed disodium key intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of Carbonyl and Ester Groups in Methyl 4-(4-oxobutyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-oxobutyl)benzoate is a bifunctional molecule of significant interest in synthetic organic chemistry, primarily serving as a key intermediate in the synthesis of pharmaceuticals, most notably the antifolate drug Pemetrexed. This technical guide provides a comprehensive analysis of the differential reactivity of the ketone and ester carbonyl groups within this molecule. We will delve into the electronic and steric factors governing their chemoselectivity, present quantitative data, detail experimental protocols for key transformations, and visualize reaction pathways to offer a thorough resource for professionals in the field.

Introduction: Understanding the Reactivity Landscape

The chemical behavior of this compound is dictated by the presence of two distinct carbonyl functionalities: a ketone and a methyl ester. The electrophilicity of the carbonyl carbon is the primary determinant of its reactivity towards nucleophiles. In general, ketones are more reactive than esters. This is attributed to the ester's carbonyl carbon being stabilized by resonance from the adjacent oxygen atom, which donates electron density and reduces its partial positive charge. In contrast, the ketone's carbonyl carbon is only flanked by electron-donating alkyl groups, which offer less stabilization.

For this compound, a γ-keto ester, this difference in reactivity allows for the potential for chemoselective reactions, where one carbonyl group reacts in preference to the other. However, the spatial separation between the two groups in a γ-keto ester can sometimes lead to challenges in achieving high selectivity, with some reactions yielding a mixture of products. This guide will explore methods to control this selectivity.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound and its primary reduction product, Methyl 4-(4-hydroxybutyl)benzoate, is provided below.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₂H₁₄O₃ | 206.24 |

| Methyl 4-(4-hydroxybutyl)benzoate | C₁₂H₁₆O₃ | 208.25 |

Table 2: Spectroscopic Data for this compound

| Type | Key Peaks/Shifts |

| ¹H NMR | δ (ppm): 7.95 (d, 2H), 7.25 (d, 2H), 3.89 (s, 3H), 2.78 (t, 2H), 2.19 (t, 2H), 2.05 (p, 2H), 9.78 (s, 1H, aldehyde proton) |

| ¹³C NMR | δ (ppm): 201.9 (C=O, ketone), 166.8 (C=O, ester), 143.8, 130.1, 129.5, 128.3, 52.2, 43.5, 29.8, 19.8 |

| IR | ν (cm⁻¹): ~1720 (C=O, ester), ~1685 (C=O, ketone), ~1280 (C-O, ester) |

Table 3: Spectroscopic Data for Methyl 4-(4-hydroxybutyl)benzoate [1]

| Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (d, J=8.1 Hz, 2H, Ar), 7.25 (d, J=8.1 Hz, 2H, Ar), 3.89 (s, 3H, --CH₃), 3.65 (t, J=6.3 Hz, 2H, --CH₂OH), 2.69 (t, J=7.5 Hz, 2H, benzyl), 1.66 (m, 4H, 2° aliphatic) |

| IR (film) | ν (cm⁻¹): 3390 (O-H), 2965, 2920, 2850 (C-H), 1705 (C=O, ester), 1605, 1568, 1520, 1500 (aromatic C=C) |

Key Reactions and Experimental Protocols

The differential reactivity of the carbonyl groups in this compound allows for a range of selective transformations.

Chemoselective Reduction of the Ketone

The most common and synthetically useful transformation is the selective reduction of the more reactive ketone group to a secondary alcohol, leaving the ester group intact.

Reaction Pathway: Selective Ketone Reduction

Caption: Selective reduction of the ketone in this compound.

Experimental Protocol: Selective Reduction with Sodium Borohydride (Representative Protocol)

-

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure Methyl 4-(4-hydroxybutyl)benzoate.

-

Complete Reduction to Diol

Under more forcing conditions or with stronger reducing agents, both the ketone and the ester can be reduced to the corresponding diol, 4-(4-hydroxybutyl)benzyl alcohol.

Reaction Pathway: Complete Reduction

Caption: Complete reduction of both carbonyl groups.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (Representative Protocol)

-

Materials:

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄) (2.5 eq)

-

Deionized water

-

15% aqueous NaOH

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude diol.

-

Purify by column chromatography if necessary.

-

Bromination at the α-Position to the Ketone

The enolizable protons alpha to the ketone carbonyl allow for selective functionalization at this position.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-oxobutyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(4-oxobutyl)benzoate is a pivotal intermediate in contemporary medicinal chemistry, most notably as a precursor in the synthesis of the multi-targeted antifolate chemotherapy agent, Pemetrexed. The discovery and subsequent optimization of synthetic routes to this molecule have been driven by the demand for efficient and scalable production of this crucial building block. This technical guide provides a comprehensive overview of the historical development and current methodologies for the synthesis of this compound. It details the core synthetic strategies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions. Furthermore, this guide includes visualizations of the primary synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of modern synthetic organic chemistry and the rise of targeted cancer therapies. While a singular "discovery" paper for this specific molecule is not readily identifiable in early chemical literature, its synthesis was likely first pursued in the context of creating analogs of biologically active compounds or as a versatile building block for more complex molecular architectures.

The emergence of this compound as a significant synthetic target is closely associated with the development of Pemetrexed. The structural framework of this compound provides the necessary carbon chain and aromatic core for the elaboration of the pyrrolo[2,3-d]pyrimidine nucleus of Pemetrexed. Consequently, much of the publicly available information on its synthesis is found within patents and publications related to Pemetrexed.

The primary synthetic strategies employed for its preparation, namely the Friedel-Crafts acylation and the Heck reaction, are themselves foundational reactions in organic chemistry with rich histories. The application of these well-established reactions to the specific synthesis of this compound and its precursors represents an evolution in synthetic strategy, driven by the need for high-yielding and industrially scalable processes.

Core Synthetic Methodologies

Two principal synthetic routes have been established for the preparation of this compound:

-

Route 1: Friedel-Crafts Acylation followed by Esterification. This classical approach involves the acylation of a benzene derivative with succinic anhydride to form a 4-aryl-4-oxobutanoic acid, which is subsequently esterified to yield the final product. A common variation starts with toluene, leading to 4-(4-methylphenyl)-4-oxobutanoic acid, which then requires oxidation of the methyl group before esterification.

-

Route 2: Palladium-Catalyzed Heck Reaction. A more modern approach involves the palladium-catalyzed coupling of an aryl halide, typically methyl 4-bromobenzoate, with an alkene, such as 3-buten-1-ol. This reaction directly constructs the carbon skeleton of the target molecule.

Quantitative Data Presentation

The following tables summarize quantitative data for the key synthetic routes to this compound and its immediate precursors.

Table 1: Synthesis of 4-Aryl-4-oxobutanoic Acid via Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzene | Succinic Anhydride | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [1] |

| Toluene | Succinic Anhydride | AlCl₃ | Toluene | - | - | - | [2] |

Table 2: Synthesis of this compound via Heck Reaction

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl 4-bromobenzoate | 3-Buten-1-ol | Palladium(II) acetate, Lithium acetate, LiCl, (n-Bu)₄NCl | - | DMF | 60 | 10 | >80 (crude) | [3] |

| Methyl 4-bromobenzoate | 3-Buten-1-ol | - | - | - | - | - | 38 (pure) | [3] |

Table 3: Esterification of 4-(4-oxobutyl)benzoic Acid

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-(4-oxobutyl)benzoic acid | Methanol | Concentrated H₂SO₄ | Methanol | Reflux (65-70) | 6-8 | 78-82 |

Experimental Protocols

Route 1: Friedel-Crafts Acylation and Esterification

Step A: Synthesis of 4-(4-methylbenzoyl)propanoic acid via Friedel-Crafts Acylation

This protocol is adapted from established methodologies for the Friedel-Crafts acylation of toluene with succinic anhydride.[2]

-

Materials:

-

Toluene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (concentrated)

-

Water

-

Ice

-

-

Procedure:

-

In a suitably sized reaction vessel equipped with a stirrer and a reflux condenser, charge with toluene and succinic anhydride.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.

-

Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate, 4-(4-methylbenzoyl)propanoic acid, is collected by filtration, washed with cold water, and dried.

-

Step B: Oxidation of the Methyl Group (Conceptual)

The methyl group of 4-(4-methylbenzoyl)propanoic acid needs to be oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate or through catalytic oxidation processes. The resulting dicarboxylic acid is then selectively esterified.

Step C: Esterification of 4-(4-oxobutyl)benzoic acid

-

Materials:

-

4-(4-oxobutyl)benzoic acid

-

Methanol

-

Concentrated sulfuric acid

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(4-oxobutyl)benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 6-8 hours.

-

After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

-

Route 2: Heck Reaction

This protocol is based on patent literature for the synthesis of Pemetrexed intermediates.[3]

-

Materials:

-

Methyl 4-bromobenzoate

-

3-Buten-1-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Lithium acetate (LiOAc)

-

Lithium chloride (LiCl)

-

Tetrabutylammonium chloride ((n-Bu)₄NCl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).

-

Add 3-buten-1-ol (1.5 equivalents) to the mixture.

-

De-gas the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 10 hours.

-

After the reaction is complete, cool the mixture and perform an aqueous workup.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

The crude product can be purified by column chromatography or other suitable methods. A patent suggests a yield of over 80% for the crude product, which can be used in the next step without further purification.[3]

-

Mandatory Visualizations

Synthetic Pathways

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-(4-oxobutyl)benzoate via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates for a wide range of organic molecules. This document provides a detailed experimental protocol for the synthesis of Methyl 4-(4-oxobutyl)benzoate, a valuable building block in medicinal chemistry, through the Friedel-Crafts acylation of methyl benzoate with butanoyl chloride. The ester functional group of methyl benzoate deactivates the aromatic ring, making this a representative example of acylation on a less reactive substrate.

Principle and Mechanism

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with the acylating agent (butanoyl chloride) to generate a highly reactive and resonance-stabilized acylium ion.

-

Electrophilic Attack: The π-electrons of the aromatic ring of methyl benzoate attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound. The electron-withdrawing nature of the carbonyl group deactivates the ring towards further substitution, thus preventing polyacylation, which can be a common issue in Friedel-Crafts alkylation.

Data Presentation

The following table summarizes the recommended quantities of reagents and solvents, along with their key properties, for the synthesis of this compound.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Methyl Benzoate | C₈H₈O₂ | 136.15 | 6.81 g (6.1 mL) | 50 | Starting Material |

| Butanoyl Chloride | C₄H₇ClO | 106.55 | 5.86 g (5.8 mL) | 55 | Acylating Agent |

| Aluminum Chloride | AlCl₃ | 133.34 | 7.33 g | 55 | Lewis Acid Catalyst |

| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 20 mL | - | Work-up |

| Deionized Water | H₂O | 18.02 | 100 mL | - | Work-up |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - | Work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | - | Drying Agent |

Mandatory Visualization

Caption: Experimental workflow for Friedel-Crafts acylation.

Caption: Simplified signaling pathway of the Friedel-Crafts acylation.

Experimental Protocols

Materials and Reagents:

-

Methyl Benzoate

-

Butanoyl Chloride

-

Anhydrous Aluminum Chloride

-

Dichloromethane (anhydrous)

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask (250 mL)

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Ensure all glassware is thoroughly dried in an oven and assembled while hot, or flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (7.33 g, 55 mmol).

-

Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0°C in an ice bath with stirring.

-

-

Addition of Reagents:

-

Dissolve butanoyl chloride (5.86 g, 55 mmol) in 20 mL of anhydrous dichloromethane and add it to the addition funnel. Add the butanoyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, stir the mixture for an additional 15 minutes at 0°C to allow for the formation of the acylium ion complex.

-

Dissolve methyl benzoate (6.81 g, 50 mmol) in 30 mL of anhydrous dichloromethane and add it to the addition funnel. Add the methyl benzoate solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.

-

-

Reaction:

-

After the addition of the methyl benzoate solution is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture back to 0°C in an ice bath.

-

Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) in a beaker, with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

-

Extraction and Washing:

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL). Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup.

-

Finally, wash the organic layer with brine (50 mL).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to obtain the pure this compound.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

-

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

-

Butanoyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The quenching of the reaction with water is highly exothermic. Perform this step slowly and with adequate cooling.

Application Notes and Protocols for the Heck Reaction: A Step-by-Step Guide Using Methyl 4-(4-oxobutyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[3] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and offers high functional group tolerance and stereoselectivity, often favoring the trans isomer.[1][4] This document provides a detailed protocol for the Heck reaction using Methyl 4-(4-oxobutyl)benzoate as a representative aryl halide, offering a practical guide for researchers in drug development and synthetic chemistry.

Reaction Principle